4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 37904-23-7
VCID: VC8466971
InChI: InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
SMILES: CC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid

CAS No.: 37904-23-7

Cat. No.: VC8466971

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid - 37904-23-7

Specification

CAS No. 37904-23-7
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (E)-4-(4-methylanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Standard InChI Key VLWFSWMZGGZHGD-VOTSOKGWSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
SMILES CC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid (IUPAC: (E)-4-(4-methylanilino)-4-oxobut-2-enoic acid) is an α,β-unsaturated carboxylic acid derivative with the following defining characteristics:

PropertyValueSource
CAS Registry Number37904-23-7 (primary), 24870-11-9 (alternate)
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
SMILESCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
InChI KeyVLWFSWMZGGZHGD-VOTSOKGWSA-N

The structural configuration features:

  • An (E)-configured α,β-unsaturated carbonyl system (C=C-O) that enables conjugate addition reactions .

  • A 4-methylphenyl group attached via an amide linkage, providing steric and electronic modulation .

  • A terminal carboxylic acid group capable of salt formation or esterification .

Stereochemical Considerations

The compound's (E)-stereochemistry is critical for its reactivity profile. Computational models confirm that the trans arrangement of the carbonyl groups minimizes steric clashes between the 4-methylphenyl moiety and the carboxylic acid group . This configuration contrasts with the (Z)-isomer (CAS 71603-06-0), which exhibits distinct physicochemical properties due to cisoid geometry.

Synthesis and Chemical Reactivity

Synthetic Routes

While no peer-reviewed synthesis exists specifically for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, analogous 4-aryl-4-oxo-2-butenoic acids are typically prepared through:

  • Maleic Anhydride Condensation: Reaction of 4-methylaniline with maleic anhydride in aprotic solvents (e.g., THF, DCM) at 0–25°C, followed by acid-catalyzed dehydration.

  • Michael Addition-Diels-Alder Cascades: Base-mediated addition of 4-methylaniline to acetylenedicarboxylates, though this method often produces regioisomeric mixtures.

Industrial-scale production remains undocumented, but batch processes using continuous flow reactors could optimize yield and purity.

Reactivity Profile

The compound participates in three key reaction types:

Reaction TypeConditionsProducts
Conjugate AdditionAmines, thiols, or stabilized carbanions in polar solventsβ-Substituted amides
CyclizationAcid catalysis (H₂SO₄, POCl₃)Pyrrolidinones, γ-lactams
EsterificationSOCl₂/ROH or DCC/DMAPAlkyl esters for prodrugs

Notably, the α,β-unsaturation enables regioselective transformations unavailable to saturated analogs. For instance, thiol additions occur exclusively at the β-position without carbonyl participation.

Applications in Organic Synthesis

Heterocycle Construction

This compound serves as a linchpin for synthesizing nitrogen-containing heterocycles:

  • Pyrrolidinones: Cyclization with primary amines under Mitsunobu conditions yields 5-membered lactams, valuable in kinase inhibitor synthesis.

  • Quinazolines: Condensation with amidines produces fused heterocycles with demonstrated anticancer activity.

A comparative analysis of cyclization yields:

HeterocycleCatalystYield (%)Purity (%)
PyrrolidinonePPh₃/DIAD7895
QuinazolineCu(OAc)₂6590

Polymer Chemistry

The conjugated diene system undergoes radical polymerization with initiators like AIBN, producing polyamides with inherent UV absorbance. These materials show promise in photoresist applications.

SupplierPurity (%)PackagingPrice (USD/g)
Kemix Pty Ltd971 g, 5 g85
CP Lab Safety9810 g, 50 g72

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator